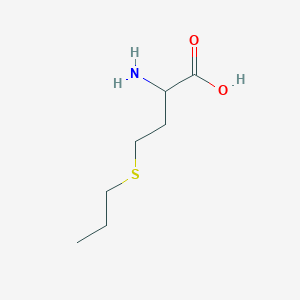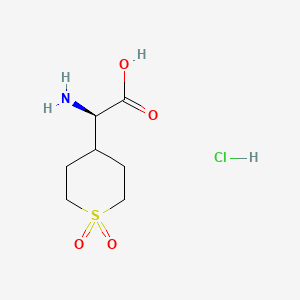
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxylic acid group, and a thian-4-yl group with a dioxo substitution. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thian-4-yl derivatives and amino acid precursors.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Reaction Steps: The synthesis involves the formation of the thian-4-yl group, followed by the introduction of the amino group and the carboxylic acid group. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Batch or Continuous Process: Depending on the scale, the production can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can bind to enzymes and modulate their activity, affecting biochemical pathways.
Receptor Interaction: It may interact with cellular receptors, triggering signaling cascades.
Pathway Modulation: The compound can influence various cellular pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
2-aminothiazole-4-carboxylate: A compound with similar amino and thian-4-yl groups.
Imidazoles: Heterocyclic compounds with similar structural motifs.
Uniqueness
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.
特性
分子式 |
C7H14ClNO4S |
|---|---|
分子量 |
243.71 g/mol |
IUPAC名 |
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4S.ClH/c8-6(7(9)10)5-1-3-13(11,12)4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m1./s1 |
InChIキー |
YIQQGUGIBCWLNA-FYZOBXCZSA-N |
異性体SMILES |
C1CS(=O)(=O)CCC1[C@H](C(=O)O)N.Cl |
正規SMILES |
C1CS(=O)(=O)CCC1C(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


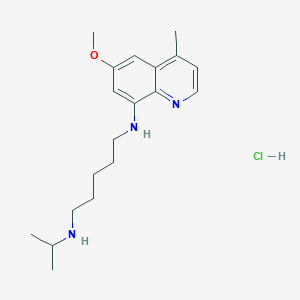
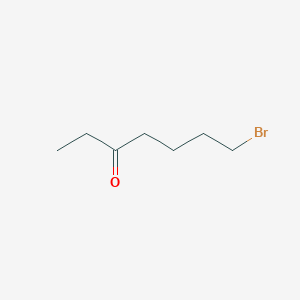
![Di-tert-butyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14013361.png)
![3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14013384.png)

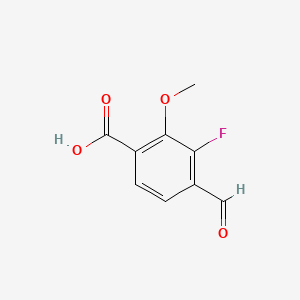
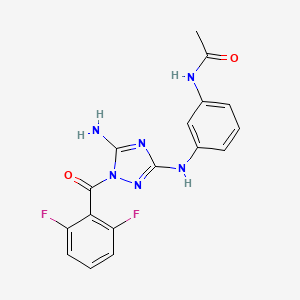
![(S)-5-[Diphenyl[(trimethylsilyl)oxy]methyl]-5,6-dihydro-2-(2,3,4,5,6-pentafluorophenyl)-1,2,4-triazolo[3,4-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14013400.png)

![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate;hydrate](/img/structure/B14013411.png)
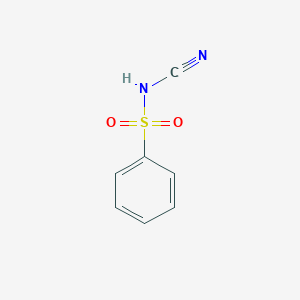
![2,2'-{Hexane-3,4-diylbis[(4,1-phenylene)oxy]}bis[N,N-bis(2-chloroethyl)acetamide]](/img/structure/B14013418.png)
